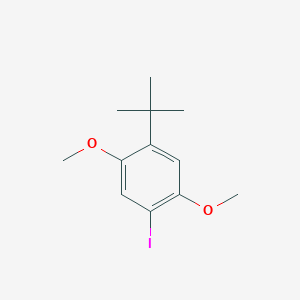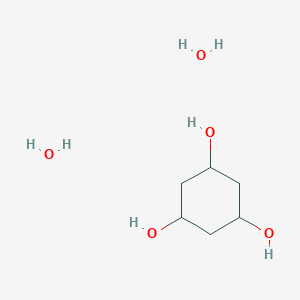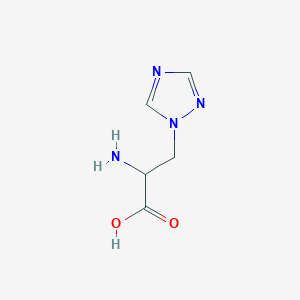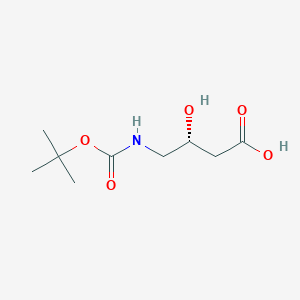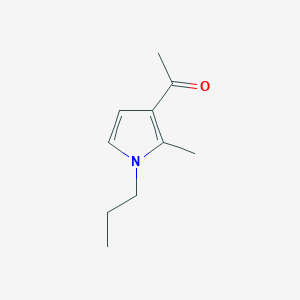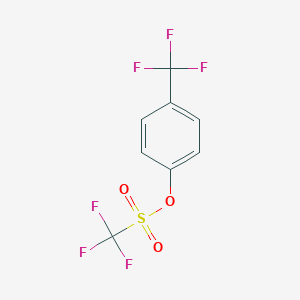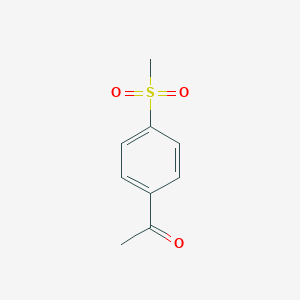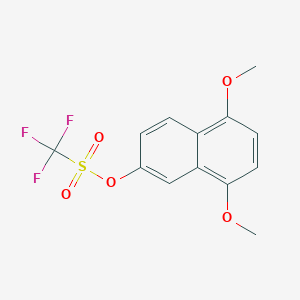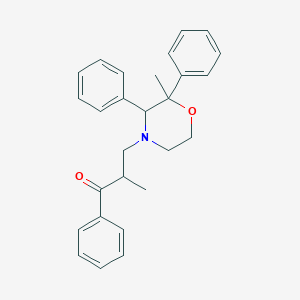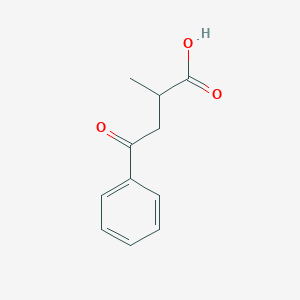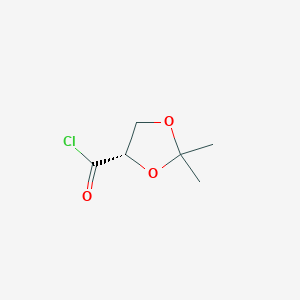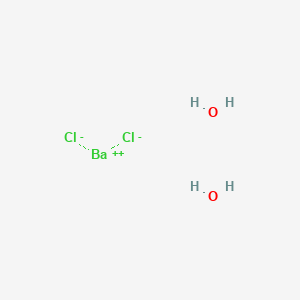![molecular formula C11H8N2O B052658 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118469-12-8](/img/structure/B52658.png)
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde, also known as PBI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBI is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Wirkmechanismus
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde in inhibiting the growth of cancer cells is not fully understood. However, it has been suggested that 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde may inhibit the activity of enzymes that are involved in the growth and division of cancer cells. In addition, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been found to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been found to have low toxicity in animal studies, indicating that it may be safe for use in humans. However, further studies are needed to determine the long-term effects of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde on human health. 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has also been found to have antioxidant properties, which may be beneficial in reducing oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve in various solutions. However, one limitation of using 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde. One direction is to further study its potential use in cancer treatment by investigating its mechanism of action and optimizing its efficacy. Another direction is to study its potential use in organic electronic devices by improving its properties such as its charge transport and stability. Additionally, further studies are needed to determine the long-term effects of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde on human health and its potential use in water treatment.
Synthesemethoden
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-aminobenzimidazole with propargyl bromide to form 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole. The second step involves the reaction of the product from the first step with paraformaldehyde to form 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde, which is 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been found to have anti-cancer properties by inhibiting the growth of cancer cells. 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has also been studied for its potential use as a fluorescent probe in biological imaging. In material science, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its potential use in organic electronic devices such as solar cells and light-emitting diodes. In environmental science, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its potential use in water treatment by removing heavy metal ions from water.
Eigenschaften
CAS-Nummer |
118469-12-8 |
|---|---|
Produktname |
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde |
Molekularformel |
C11H8N2O |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
1-prop-2-ynylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h1,3-6,8H,7H2 |
InChI-Schlüssel |
ZCIFDFIUYYOGPO-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2N=C1C=O |
Kanonische SMILES |
C#CCN1C2=CC=CC=C2N=C1C=O |
Synonyme |
1H-Benzimidazole-2-carboxaldehyde,1-(2-propynyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



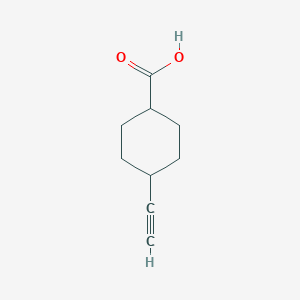
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
